Ethyl 2-Oxo-4-phenylbutyrate d5
Overview
Description
Ethyl 2-Oxo-4-phenylbutyrate d5 is a deuterated derivative of Ethyl 2-Oxo-4-phenylbutyrate, an aliphatic α-ketoester. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl 2-Oxo-4-phenylbutyrate d5 primarily targets enzymes involved in the reduction of α-ketoesters . These enzymes, such as carbonyl reductases, play a crucial role in various biochemical reactions, including the reduction of ketones to alcohols .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate for reduction . The bioreduction of this compound yields Ethyl ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by the enzyme’s ability to transfer hydrogen from a donor to the carbonyl group of the α-ketoester .
Biochemical Pathways
The reduction of this compound is part of larger biochemical pathways involving the synthesis of chiral precursors. Specifically, the product of this reduction, Ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .
Pharmacokinetics
Its boiling point is 132 °C/2 mmHg, and it has a density of 1.091 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.
Result of Action
The reduction of this compound results in the formation of Ethyl ®-2-hydroxy-4-phenylbutanoate . This product is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The ®-form of this compound is particularly important as a precursor in the synthesis of ACE inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an ionic liquid has been reported to affect the asymmetric reduction of this compound by Saccharomyces cerevisiae . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
Ethyl 2-Oxo-4-phenylbutyrate d5 plays a significant role in biochemical reactions, particularly in the study of enzyme-catalyzed processes. This compound is known to interact with several enzymes, including carbonyl reductases and dehydrogenases. These enzymes catalyze the reduction of this compound to its corresponding alcohol, Ethyl ®-2-hydroxy-4-phenylbutyrate . The interaction between this compound and these enzymes is crucial for understanding the stereospecificity and kinetics of enzyme-catalyzed reductions.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, this compound has been observed to alter cellular metabolism by affecting the flux of metabolites through specific pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of enzymes, such as carbonyl reductases, and modulates their activity . The binding interactions are often stereospecific, resulting in the selective reduction of this compound to its corresponding alcohol. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the reduction of carbonyl compounds. This compound interacts with enzymes such as carbonyl reductases and dehydrogenases, which catalyze its conversion to Ethyl ®-2-hydroxy-4-phenylbutyrate . The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, making it an important factor in its overall biochemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing Ethyl 2-Oxo-4-phenylbutyrate involves the Grignard reaction. This method includes the reaction of Beta-bromophenylethane with magnesium to form a Grignard reagent, which then reacts with diethyl oxalate to produce Ethyl 2-Oxo-4-phenylbutyrate . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Industrial Production Methods
Industrial production of Ethyl 2-Oxo-4-phenylbutyrate often follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, involving precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Oxo-4-phenylbutyrate undergoes various chemical reactions, including:
Reduction: It can be reduced to Ethyl ®-2-hydroxy-4-phenylbutyrate using bacterial reductase or other reducing agents.
Asymmetric Hydrogenation: This reaction can be catalyzed by homogeneous Rh-diphosphine or heterogeneous Pt/Al2O3-cinchona catalysts.
Common Reagents and Conditions
Asymmetric Hydrogenation: Catalysts such as Rh-diphosphine and Pt/Al2O3-cinchona are used under controlled conditions to achieve high enantioselectivity.
Major Products
The major products formed from these reactions include Ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme inhibitors .
Scientific Research Applications
Ethyl 2-Oxo-4-phenylbutyrate d5 is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Ethyl 2-Oxo-4-phenylbutyrate d5 can be compared with other similar compounds such as:
Ethyl 2-Oxo-4-phenylbutyrate: The non-deuterated version, which has similar chemical properties but different isotopic composition.
Ethyl ®-2-hydroxy-4-phenylbutyrate: A reduction product of Ethyl 2-Oxo-4-phenylbutyrate, used as a chiral precursor in pharmaceutical synthesis.
Ethyl 2-oxo-4-phenylbutanoate: Another similar compound used in asymmetric hydrogenation reactions.
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and mechanistic investigations .
Properties
IUPAC Name |
ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOGYOLJXMZ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747770 | |
Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189911-53-2 | |
Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.